(R)-1-Trichloromethyl-1,2,3,4-Tetrahydro-

説明

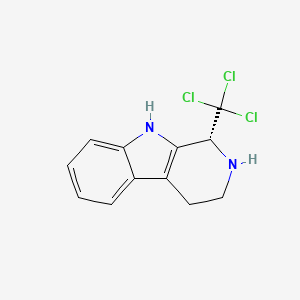

(R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms. This particular compound is characterized by the presence of a trichloromethyl group attached to the beta-carboline core structure, which imparts unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tryptamine derivatives and trichloromethylating agents.

Formation of Beta-Carboline Core: The beta-carboline core is formed through a Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions.

Introduction of Trichloromethyl Group: The trichloromethyl group is introduced using trichloromethylating agents like trichloromethyl chloroformate or trichloromethyl sulfonyl chloride. This step requires careful control of reaction conditions, including temperature and solvent choice, to ensure selective trichloromethylation.

Industrial Production Methods: Industrial production of (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction yields, minimizing by-products, and ensuring cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to achieve high efficiency and reproducibility.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups, such as methyl or methylene groups. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The trichloromethyl group can be substituted with other groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

Reduction: Formation of methyl or methylene derivatives.

Substitution: Formation of various substituted beta-carbolines with different functional groups.

科学的研究の応用

(R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

作用機序

The mechanism of action of (R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways depend on the specific biological context and the target cells or organisms.

類似化合物との比較

(R)-1-Trichloromethyl-1,2,3,4-Tetrahydro- can be compared with other beta-carboline derivatives:

Similar Compounds: Harmine, harmaline, and tetrahydro-beta-carboline.

Uniqueness: The presence of the trichloromethyl group distinguishes it from other beta-carbolines, imparting unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

生物活性

(R)-1-Trichloromethyl-1,2,3,4-tetrahydro-β-carboline, commonly referred to as TaClo, is a compound of significant interest due to its neurotoxic properties and potential role in carcinogenesis. This article reviews the biological activity of TaClo, focusing on its neurotoxicity, cytotoxicity, and implications for human health based on diverse sources.

Chemical Structure and Formation

TaClo is formed through the condensation of tryptamine and chloral hydrate. Its structural similarity to other neurotoxins, such as MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), raises concerns regarding its effects on the dopaminergic system. The spontaneous formation of TaClo in humans can occur following chloral hydrate administration or exposure to solvents like trichloroethylene .

Neurotoxicity

Numerous studies have demonstrated the neurotoxic effects of TaClo on dopaminergic neurons. Key findings include:

- In Vitro Studies : TaClo has been shown to induce apoptosis in human neuroblastoma cells through caspase-3 activation and oxidative stress mechanisms. The compound significantly inhibits mitochondrial function by targeting complex I of the respiratory chain .

- In Vivo Studies : Research involving Wistar rats indicated that stereotactic injections of TaClo led to motor dysfunction characterized by decreased locomotion and reduced dopamine levels in the striatum. Histological analyses revealed demyelination of nigrostriatal fibers and loss of tyrosine hydroxylase-positive neurons in the substantia nigra .

Mechanisms of Neurotoxicity

The mechanisms underlying TaClo's neurotoxicity include:

- Oxidative Stress : Increased production of reactive oxygen species (ROS) contributes to mitochondrial impairment and neuronal damage.

- Microglial Activation : Elevated levels of inflammatory markers such as TNF-α and IL-6 indicate a strong innate immune response within the nigrostriatal system following TaClo exposure .

Cytotoxicity

TaClo exhibits significant cytotoxic effects across various cell types. In cultured neuronal-like PC12 cells, TaClo demonstrated a half-maximal toxic concentration (ED50) of 230 μM after 48 hours. The cytotoxicity is attributed to mitochondrial dysfunction leading to cell death .

Carcinogenic Potential

Recent studies have begun to explore TaClo's potential carcinogenic effects:

- DNA Methylation Changes : Exposure to low concentrations of TaClo resulted in global DNA hypomethylation and hypermethylation of tumor suppressor genes in HEK 293 cells. This alteration in DNA methylation patterns may contribute to tumorigenesis by silencing critical genes involved in cancer suppression .

- Cell Proliferation : Enhanced cell proliferation and migration were observed in treated cells, suggesting that TaClo may facilitate cancer progression through epigenetic modifications .

Summary of Research Findings

特性

IUPAC Name |

(1R)-1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPAKKMPHBZNQA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858515 | |

| Record name | (1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175779-28-9 | |

| Record name | (1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。